molecular formula C9H11N3O B13251255 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13251255
M. Wt: 177.20 g/mol
InChI Key: DEHCINSGXCGFFK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The compound 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one derives its name from the fused bicyclic system comprising pyrazole and pyrimidine rings. According to IUPAC guidelines, the numbering begins at the nitrogen atom shared between the two rings, with the pyrazole ring designated as positions 1–3 and the pyrimidine ring as positions 5–8. The substituents are assigned based on this numbering: an ethyl group at position 7 and a methyl group at position 2. The suffix "-one" indicates the ketone functional group at position 5.

The molecular formula, C~9~H~11~N~3~O , was confirmed via high-resolution mass spectrometry and elemental analysis. Table 1 summarizes the atomic composition and molecular weight:

Component Quantity
Carbon (C) 9
Hydrogen (H) 11
Nitrogen (N) 3
Oxygen (O) 1
Molecular Weight 177.20 g/mol

The structural formula (Figure 1) reveals a planar bicyclic core with the ethyl and methyl groups projecting perpendicular to the ring plane, minimizing steric hindrance.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has been instrumental in resolving the three-dimensional conformation of 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. Although specific diffraction data for this compound are not publicly available, analogous pyrazolo[1,5-a]pyrimidines exhibit bond lengths and angles consistent with aromatic systems. The pyrazole ring typically displays bond lengths of 1.34–1.38 Å for C-N and 1.40–1.44 Å for C-C, while the pyrimidine ring shows slightly elongated bonds due to conjugation with the ketone group.

The ethyl and methyl substituents adopt staggered conformations to reduce van der Waals repulsion. The ketone oxygen at position 5 participates in intramolecular hydrogen bonding with the adjacent NH group, stabilizing the lactam form. This interaction contributes to the compound’s planar geometry, as observed in related structures.

Tautomeric Behavior and Ring Conformation Analysis

Pyrazolo[1,5-a]pyrimidin-5-ones exhibit tautomerism mediated by the keto-enol equilibrium and proton shifts within the heterocyclic framework. For 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, two primary tautomers are possible (Table 2):

Tautomer Description Stability
Lactam (Keto) Form Features a carbonyl group at C5 Predominant in solid state
Lactim (Enol) Form Enolized hydroxyl group at C5 Minor contributor in solution

Nuclear magnetic resonance (NMR) studies of related compounds indicate that the lactam form dominates due to resonance stabilization from the conjugated π-system. The ethyl group at position 7 exerts an electron-donating inductive effect, further stabilizing the keto tautomer.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O/c1-3-7-5-9(13)10-8-4-6(2)11-12(7)8/h4-5H,3H2,1-2H3,(H,10,13)

InChI Key

DEHCINSGXCGFFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=CC(=NN12)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazolo[1,5-a]pyrimidin-5-one Derivatives

Cyclocondensation of β-Ketoesters with Aminopyrazoles

A widely adopted approach to synthesize pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, including 7-ethyl-2-methyl analogues, involves a one-step cyclocondensation reaction between commercially available β-ketoesters and aminopyrazoles. This method is efficient, often yielding the desired fused heterocyclic ring system in good to excellent yields.

  • The β-ketoester provides the carbonyl functionality essential for ring closure.
  • Aminopyrazoles act as nucleophiles, attacking the ketoester to form the pyrazolopyrimidine core.
  • This reaction typically proceeds under mild conditions and can be catalyzed or assisted by acids or bases depending on the substrate nature.

This method was detailed in a study focusing on antituberculosis leads, where various analogues were synthesized by reacting β-ketoesters with aminopyrazoles, yielding pyrazolo[1,5-a]pyrimidin-7(4H)-ones with different substitutions at the 2- and 7-positions.

Multi-step Synthesis via Substituted Pyrazolo[1,5-a]pyrimidine Intermediates

Another approach involves multi-step synthesis starting from substituted pyrazolo[1,5-a]pyrimidine intermediates:

  • For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-heterocycles.
  • Subsequent chlorination with phosphorus oxychloride produces dichloro derivatives.
  • Nucleophilic substitution of chlorine at position 7 with ethyl groups or other nucleophiles yields the desired 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, including the 7-ethyl variant.
  • This method allows for selective substitution at positions 2 and 7, enabling the introduction of methyl and ethyl groups respectively.

Green and Ultrasound-Assisted Synthetic Method

Ultrasound Irradiation in Aqueous Ethanol with Potassium Hydrogen Sulfate Catalyst

A recent advance in the preparation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives employs ultrasound-assisted synthesis under green chemistry conditions:

  • Aminopyrazoles are reacted with alkynes such as ethyl propiolate (to introduce an ethyl group) or dimethyl acetylenedicarboxylate.
  • The reaction is catalyzed by potassium hydrogen sulfate (KHSO4) in a mixture of ethanol and water.
  • Ultrasonic irradiation significantly reduces reaction time and improves yields.
  • This method avoids harsh conditions such as high temperatures, toxic solvents, or prolonged reaction times, aligning with sustainable chemistry goals.
Optimization Data Summary (Representative Reaction)
Entry Sonication Temperature (°C) Solvent Reaction Time Yield (%)
1 No Room temperature Water 6–7 h No reaction
2 No Room temperature Ethanol 6 h 37
3 No Room temperature Water-Ethanol (1:1) 5 h 52
8 Yes Room temperature Ethanol 45 min 65
9 Yes Room temperature Water-Ethanol (1:1) 30 min 70
11 Yes 60 Ethanol 15 min 80
12 Yes 60 Water-Ethanol (1:1) 9 min 86

The best yields (up to 86%) were achieved using ultrasonic irradiation at 60 °C in aqueous ethanol (1:1) within 9 minutes.

Proposed Mechanism

The mechanism involves:

  • Protonation of the carbonyl oxygen of the ester by KHSO4, increasing electrophilicity.
  • Aza-Michael addition of the aminopyrazole to the activated alkyne.
  • Loss of a methoxy group leading to ring closure and formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

This green method is efficient for preparing 2- and 3-substituted derivatives, including those with ethyl groups at position 7.

Detailed Stepwise Preparation for 7-Ethyl-2-methyl Derivative

Based on the combined literature data, a plausible synthesis route for 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is as follows:

Step 1: Preparation of 5-Amino-3-methylpyrazole

  • Commercially available or synthesized via standard methods.
  • This provides the methyl substituent at position 2 after ring closure.

Step 2: Cyclocondensation with Ethyl Propiolate

  • React 5-amino-3-methylpyrazole with ethyl propiolate in ethanol-water (1:1) solvent.
  • Use potassium hydrogen sulfate as a catalyst.
  • Apply ultrasonic irradiation at 60 °C for approximately 10 minutes to achieve high yield (~80-86%).

Step 3: Isolation and Purification

  • Precipitate the product by filtration.
  • Wash with water to remove catalyst and impurities.
  • Purify by column chromatography if necessary to achieve purity suitable for characterization.

Step 4: Characterization

  • Confirm structure by nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR).
  • Use Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic functional groups.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point determination for purity assessment.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
One-step cyclocondensation β-Ketoesters + aminopyrazoles Mild heating, acid/base catalyst Moderate to high Simple, one-step Commonly used for diverse analogues
Multi-step substitution 5-Amino-3-methylpyrazole + diethyl malonate + POCl3 + nucleophiles Multiple steps, reflux, chlorination Moderate to high Selective substitution possible Longer synthesis time
Ultrasound-assisted green synthesis Aminopyrazoles + ethyl propiolate + KHSO4 Ultrasonic irradiation, 60 °C, aqueous ethanol Up to 86 Fast, eco-friendly, high yield Suitable for 7-ethyl substitution

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (CF₃ analog) :
    The trifluoromethyl group at C7 enhances electron-withdrawing effects, increasing electrophilicity at adjacent positions. This facilitates Suzuki-Miyaura cross-coupling reactions at C3, yielding 3-arylated derivatives with improved pharmacokinetic properties (e.g., metabolic stability) compared to the ethyl-substituted target compound .

  • The cyclopropane ring may also enhance lipophilicity, affecting membrane permeability .
  • 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one :
    The hydroxyl group at C7 increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the ethyl-substituted analog .

Data Tables

Table 2: Reaction Yields for Key Derivatives

Reaction Type Compound Yield (%) Conditions
C3-Arylation 3-(4-Methoxyphenyl)-7-CF₃ 91 XPhosPdG2, K₂CO₃, H₂O/EtOH, 135°C
Sequential Arylation 3,5-Diaryl-7-CF₃ 91 PyBroP activation, Suzuki coupling
Bromination 3-Bromo-7-CF₃ 90 NBS, CH₂Cl₂, RT

Biological Activity

7-Ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its unique structural features and significant biological activities, particularly in the fields of oncology and infectious disease treatment. The molecular formula of this compound is C9_9H11_{11}N3_3O, with a molecular weight of 177.20 g/mol.

Structural Characteristics

The compound features a bicyclic structure that integrates a pyrazole and pyrimidine ring. The specific arrangement of substituents at the 2 and 7 positions enhances its lipophilicity and potential bioactivity, making it an interesting candidate for various therapeutic applications.

Anticancer Properties

Research indicates that 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits significant anticancer properties by functioning as an enzyme inhibitor. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. This inhibition can lead to apoptosis in malignant cells, making it a promising candidate for cancer therapies .

A study demonstrated that derivatives of this compound were effective against various cancer cell lines, achieving a mean growth inhibition of approximately 43.9% across 56 tested cell lines . Furthermore, specific analogs were found to cause cell cycle arrest in the G0–G1 phase, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis. A focused library of analogs was synthesized and evaluated for their antitubercular activity, revealing substantial improvements in efficacy while maintaining low cytotoxicity . The mechanism of action appears not to involve traditional pathways such as cell-wall biosynthesis or iron uptake but may target other cellular processes within M. tuberculosis .

The interaction studies suggest that 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one binds effectively to specific enzymes or receptors. For instance, it may inhibit kinases involved in critical signaling pathways that regulate cell proliferation and survival .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and their unique properties:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[3,4-d]pyrimidineSimilar bicyclic structureKnown for potent enzyme inhibitory properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains additional triazole ringExhibits distinct biological activities
7-Ethyl-3-methylpyrazolo[1,5-a]pyrimidin-5-oneDifferent substitution patternEnhanced lipophilicity leading to improved bioavailability

The distinct substitution pattern at the 2 and 7 positions of 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one imparts unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancerous cells through CDK inhibition.
  • Tuberculosis Treatment : A focused library study revealed that analogs of this compound exhibited potent activity against M. tuberculosis, suggesting its use as a lead compound for developing new antitubercular therapies .
  • Enzyme Inhibition : Inhibitory assays against various kinases have been conducted to establish structure-activity relationships (SAR) for optimizing its bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pyrazolo[1,5-a]pyrimidine derivatives in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated solvents) and consult institutional guidelines for disposal. Pyrazolo[1,5-a]pyrimidines may generate toxic fumes upon combustion, necessitating specialized incineration .
  • Emergency Procedures: For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping. In case of inhalation, move to fresh air and seek medical evaluation .

Q. How can I verify the purity and structural identity of 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one?

  • Methodological Answer:

  • Analytical Techniques:
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Compare retention times with reference standards .
  • NMR: Expect characteristic peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 2.3–2.5 ppm, singlet). Pyrimidine protons typically resonate at δ 8.1–8.3 ppm .
  • Elemental Analysis: Calculate %C, %H, %N based on molecular formula (C₉H₁₁N₃O). Discrepancies >0.3% indicate impurities .

Q. What synthetic routes are available for pyrazolo[1,5-a]pyrimidin-5-one derivatives?

  • Methodological Answer:

  • Key Steps:

Cyclocondensation: React ethyl 3-aminopyrazole-4-carboxylate with β-keto esters under acidic conditions (e.g., HCl/EtOH) to form the pyrimidine ring .

Functionalization: Introduce substituents at position 7 via electrophilic substitution (e.g., chlorination with POCl₃) .

Crystallization: Optimize solvent polarity (e.g., cyclohexane/CH₂Cl₂) to improve yield and purity .

Advanced Research Questions

Q. How do I resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer:

  • Case Study: If NMR data conflicts with literature (e.g., unexpected splitting patterns):

Repeat Synthesis: Confirm reproducibility under inert atmosphere (argon) to rule out oxidation artifacts .

Variable Temperature NMR: Assess dynamic processes (e.g., ring puckering) that may cause signal broadening .

X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For example, a 2013 study resolved positional disorder in a chlorinated derivative using this method .

Q. What strategies optimize the regioselectivity of substitutions on the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS):
  • Position 7: Activate the ring with electron-donating groups (e.g., -OCH₃) to favor substitution here. Use directing agents like BF₃·Et₂O to enhance regiocontrol .
  • Position 3: Employ steric hindrance (e.g., bulky leaving groups) to direct reactions away from crowded regions .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity indices and transition states .

Q. How can I assess the biological activity of 7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one?

  • Methodological Answer:

  • In Vitro Assays:
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa). Compare with positive controls like doxorubicin .
  • ADME Profiling: Perform liver microsome stability tests (e.g., human CYP3A4) to predict metabolic clearance .

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